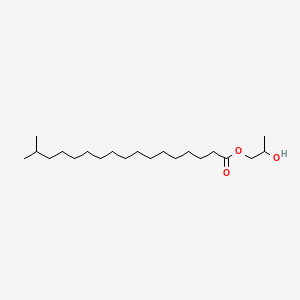

2-hydroxypropyl 16-methylheptadecanoate

Description

2-Hydroxypropyl 16-methylheptadecanoate is a branched-chain fatty acid ester characterized by a 16-methylheptadecanoic acid backbone esterified with 2-hydroxypropyl alcohol. This compound is notable for its structural similarity to acylated homoserine lactones (AHLs), such as 3-oxo-C12-HSL, which are critical signaling molecules in bacterial quorum sensing (QS) systems . The hydroxyl group on the propyl chain distinguishes it from simpler esters (e.g., methyl or ethyl esters) and may enhance its ability to interact with biological targets through hydrogen bonding.

Propriétés

Numéro CAS |

68171-38-0 |

|---|---|

Formule moléculaire |

C21H42O3 |

Poids moléculaire |

342.6 g/mol |

Nom IUPAC |

2-hydroxypropyl 16-methylheptadecanoate |

InChI |

InChI=1S/C21H42O3/c1-19(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-21(23)24-18-20(3)22/h19-20,22H,4-18H2,1-3H3 |

Clé InChI |

BJRXGOFKVBOFCO-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)O |

SMILES canonique |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)O |

Autres numéros CAS |

68171-38-0 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-hydroxypropyl 16-methylheptadecanoate is synthesized through the esterification of propylene glycol with isostearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of propylene glycol monoisostearate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products. The final product is purified through filtration and drying to obtain high-purity propylene glycol monoisostearate .

Analyse Des Réactions Chimiques

Types of Reactions: 2-hydroxypropyl 16-methylheptadecanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of propylene glycol and isostearic acid.

Transesterification: This reaction involves exchanging the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide or potassium hydroxide.

Major Products Formed:

Hydrolysis: Propylene glycol and isostearic acid.

Transesterification: New esters and alcohols.

Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.

Applications De Recherche Scientifique

Chemistry: 2-hydroxypropyl 16-methylheptadecanoate is used as an emulsifier and stabilizer in various chemical formulations. It helps in the formation of stable emulsions and prevents the separation of components in mixtures .

Biology: In biological research, propylene glycol monoisostearate is used as a solubilizing agent for hydrophobic compounds. It enhances the solubility and bioavailability of poorly soluble drugs and other bioactive molecules .

Medicine: In the pharmaceutical industry, propylene glycol monoisostearate is used as an excipient in drug formulations. It improves the stability and delivery of active pharmaceutical ingredients, making it an essential component in topical, oral, and injectable medications .

Industry: 2-hydroxypropyl 16-methylheptadecanoate is widely used in the cosmetics industry as an emulsifier, moisturizer, and stabilizer. It is found in various products, including creams, lotions, and hair care products. Additionally, it is used in the food industry as an emulsifier and stabilizer in processed foods .

Mécanisme D'action

2-hydroxypropyl 16-methylheptadecanoate exerts its effects primarily through its emulsifying and solubilizing properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This property is crucial in formulations where the uniform distribution of ingredients is necessary. Additionally, propylene glycol monoisostearate enhances the solubility of hydrophobic compounds, improving their bioavailability and effectiveness .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between 2-hydroxypropyl 16-methylheptadecanoate and related esters:

¹Calculated based on formula C21H42O3.

Key Observations:

- Branching vs.

- Hydroxyl Group Impact : The 2-hydroxypropyl group may facilitate hydrogen bonding with residues like Cys-79 in LasR, a mechanism observed in covalent inhibitors such as 2-(5-ethenyl-5-methyloxolan-2-yl) propan-2-ol .

- Safety Profiles: Unlike phthalate esters (e.g., dimethyl phthalate), which are regulated due to environmental concerns, branched aliphatic esters like ethyl hexadecanoate and methyl 16-methylheptadecanoate are generally low-risk .

Quorum Sensing Inhibition

- Competitive Binding: Methyl 16-methylheptadecanoate mimics the acyl chain of 3-oxo-C12-HSL, a QS signal in Pseudomonas aeruginosa. In silico studies suggest similar binding interactions with LasR, though the absence of a hydroxyl group may limit its efficacy compared to 2-hydroxypropyl derivatives .

- Covalent Inhibition: Triphenyl compounds (TP1–TP5) screened alongside methyl 16-methylheptadecanoate showed covalent binding to LasR via interactions with Cys-77. This highlights the importance of reactive groups (e.g., hydroxyls) in enhancing inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.